An In-Depth Technical Guide to Desloratadine: Chemical Structure, Properties, and Analysis
An In-Depth Technical Guide to Desloratadine: Chemical Structure, Properties, and Analysis
A Note on Nomenclature: The topic specified "Isoloratadine." Following a comprehensive review of chemical literature and databases, this term does not correspond to a recognized pharmaceutical compound. It is overwhelmingly likely that the intended subject is Desloratadine , the principal active metabolite of Loratadine and a widely used second-generation antihistamine. This guide proceeds under that expert assumption.
Introduction
Desloratadine is a potent, long-acting, non-sedating tricyclic antihistamine used for the symptomatic relief of allergic conditions such as seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[1][2] Chemically, it is the descarboethoxy metabolite of loratadine, meaning it is loratadine with the ethoxycarbonyl group removed from the piperidine ring.[1] This structural modification results in a compound with higher affinity for the histamine H1 receptor and an improved safety profile.[3] Unlike first-generation antihistamines, desloratadine does not readily cross the blood-brain barrier, which accounts for its non-sedating properties.[1][4] This guide provides a detailed technical overview of desloratadine's chemical structure, physicochemical properties, synthesis, pharmacology, and analytical quantification for researchers and drug development professionals.
Part 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental structure and properties is the cornerstone of drug development, influencing everything from formulation to bioavailability.
Chemical Structure and Nomenclature
Desloratadine possesses a rigid tricyclic core, which is fundamental to its pharmacological activity.
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IUPAC Name: 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5][6]cyclohepta[1,2-b]pyridine[7][8]
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CAS Number: 100643-71-8[7]
Caption: Chemical structure of Desloratadine (C₁₉H₁₉ClN₂).
Physicochemical Properties
The physicochemical properties of desloratadine are critical for its absorption, distribution, and formulation development. It is a white to off-white powder.[3][8]
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₉ClN₂ | [1][10] |
| Molecular Weight | 310.83 g/mol | [7][11] |
| Melting Point | 150-151 °C | [3] |
| pKa | 10.27 ± 0.20 (Predicted) | [3] |
| LogP (XLogP3) | 4.5 | [12] |
| Solubility (Water) | Slightly soluble (~0.1 mg/mL) | [13] |
| Solubility (Organic) | Very soluble in methanol (>400 mg/mL) and ethanol (>100 mg/mL); soluble in DMSO (>10 mg/mL) and chloroform. | [11][13][14] |
| BCS Classification | High Solubility, High Permeability (BCS Class 1) | [15] |
Expert Insight: The Biopharmaceutics Classification System (BCS) Class 1 designation is significant.[15] It indicates that desloratadine's absorption is not limited by its solubility or permeability, which supports robust and consistent oral bioavailability and provides a strong rationale for biowaivers of in-vivo bioequivalence studies for immediate-release solid dosage forms.[15]
Part 2: Synthesis and Manufacturing
The synthesis of desloratadine typically involves multi-step pathways. A common and efficient route starts from loratadine, its parent compound.
Synthetic Pathway Overview: Hydrolysis of Loratadine
A prevalent industrial method involves the basic hydrolysis of loratadine to remove the ethoxycarbonyl group.
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Starting Material: Loratadine (8-chloro-11-(1-ethoxycarbonyl-4-piperidylidene)-6,11-dihydro-5H-benzo[5][6]cyclohepta[1,2-b]pyridine)
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Key Reagent: Sodium Hydroxide (NaOH) in an aqueous-ethanolic solution.
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Reaction: The urethane linkage in loratadine is hydrolyzed under basic conditions, cleaving the ethoxycarbonyl group.
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Work-up: The reaction mixture is neutralized, often with acetic acid, to precipitate the product. Further purification is achieved through recrystallization.[16]
Caption: Simplified workflow for the synthesis of Desloratadine from Loratadine.
Causality Insight: The choice of a strong base like NaOH is crucial for cleaving the stable urethane bond. The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic substrate (loratadine) and the inorganic base, facilitating an efficient reaction.[17]
Part 3: Mechanism of Action and Pharmacology
Desloratadine exerts its therapeutic effect through high-affinity, selective antagonism of the histamine H1 receptor.
H1 Receptor Antagonism
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Primary Action: Desloratadine is a selective peripheral H1 receptor inverse agonist.[7] It competes with free histamine for binding to H1 receptors on effector cells in locations like the GI tract, large blood vessels, and bronchial smooth muscle.[1][6]
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Consequence: By blocking histamine binding, desloratadine prevents the downstream effects of histamine release, which include vasodilation, increased capillary permeability, and smooth muscle contraction, thereby alleviating the symptoms of an allergic reaction.[1][6]
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Potency: It demonstrates a significantly higher binding affinity for the H1 receptor compared to its parent compound, loratadine.[18]
Anti-inflammatory Properties
Beyond H1 antagonism, desloratadine has demonstrated additional anti-inflammatory effects. It can inhibit the release of pro-inflammatory mediators (e.g., cytokines, chemokines) from human mast cells and basophils in vitro.[4] This broader activity may contribute to its efficacy in managing allergic inflammation.
Caption: Desloratadine's mechanism of action via H1 receptor blockade.
Part 4: Pharmacokinetics and Metabolism
The pharmacokinetic profile of desloratadine supports its convenient once-daily dosing regimen.
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Absorption: Desloratadine is well absorbed after oral administration, with peak plasma concentrations (Tmax) reached in approximately 3 hours.[7][13]
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Distribution: It is moderately bound to plasma proteins (83-87%).[4][7] Its active metabolite, 3-hydroxydesloratadine, shows similar protein binding (85-89%).[1]
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Metabolism: Desloratadine is extensively metabolized to its main active metabolite, 3-hydroxydesloratadine, which is subsequently glucuronidated.[4][7] The specific enzymes responsible for the initial hydroxylation have not been definitively identified, but the process involves N-glucuronidation by UGT2B10 followed by hydroxylation via CYP2C8.[7]
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Elimination: The mean elimination half-life is approximately 27 hours, justifying once-daily administration.[7][13] It is excreted in roughly equal amounts in urine and feces as conjugated metabolites.[7]
Genetic Considerations: A subset of the population (e.g., ~2% of Caucasians, ~18% of African descent) are "poor metabolizers."[4][7] These individuals have a decreased ability to form 3-hydroxydesloratadine, leading to a significantly longer half-life (up to 89 hours) and higher plasma concentrations of desloratadine.[7] However, clinical studies have not shown overall differences in safety profiles for this group.[4]
Part 5: Analytical Methodologies
Robust and validated analytical methods are essential for quality control and pharmacokinetic studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the quantification of desloratadine.
Experimental Protocol: RP-HPLC for Desloratadine in Tablets
This protocol describes a self-validating system for the routine analysis of desloratadine in a pharmaceutical dosage form.
Objective: To determine the quantity of Desloratadine in a tablet formulation using a validated isocratic RP-HPLC method.
Methodology:
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Chromatographic System:
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Preparation of Solutions:
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Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Desloratadine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
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Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 8, 12, 16, 20, 24 µg/mL).[19]
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Sample Preparation: i. Weigh and finely powder no fewer than 20 tablets. ii. Accurately weigh a portion of the powder equivalent to 10 mg of Desloratadine and transfer to a 100 mL volumetric flask. iii. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. iv. Dilute to volume with mobile phase and mix well. v. Filter the solution through a 0.45 µm syringe filter to remove excipients. This is the sample stock solution. vi. Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 16 µg/mL).
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System Suitability and Validation:
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Rationale: Before sample analysis, the system's performance must be verified. This ensures the trustworthiness of the results.
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Procedure: Inject the 16 µg/mL working standard solution five times.
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Acceptance Criteria:
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Tailing Factor: ≤ 2.0
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Theoretical Plates: ≥ 2000
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% RSD of Peak Area: ≤ 2.0%
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Analysis and Calculation:
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Inject the prepared standard and sample solutions.
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Record the peak areas.
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Calculate the concentration of Desloratadine in the sample using the linear regression equation from the standard calibration curve.
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